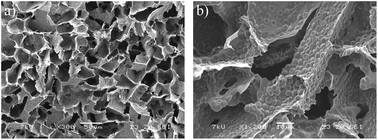Evaluation of macroporous blood and plasma scaffolds for skeletal muscle tissue engineering†
Biomaterials Science Pub Date: 2013-01-03 DOI: 10.1039/C2BM00054G
Abstract
The field of tissue engineering has a growing need for suitable scaffold materials to become attractive as a clinical therapy. To use a completely autologous construct to repair a damaged or diseased tissue is an appealing thought. As a model system, two types of scaffolds were prepared from biological fluids: blood and plasma. The prepared scaffolds formed a macroporous structure with elastic mechanical properties that were further evaluated with myoblast cell line (C2C12) cultivation and transplantation into mouse skeletal muscle. The cells were found to attach, proliferate, and migrate through all the different scaffolds. Moreover, the cells underwent myogenic differentiation, showing typical cell morphology aligned in a parallel fashion. An increased level of myogenin mRNA was found with the time of culture. Furthermore, myogenic markers MyoD1, desmin, myogenin and myosin, as well as β-dystroglycan and the laminin α2 chain, were found to be expressed. In vivo data indicated that the scaffolds degraded and were replaced with regenerated muscle fibres. We conclude that the two types of macroporous scaffolds based on blood or plasma have potential in the field of skeletal muscle tissue engineering.


Recommended Literature
- [1] Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe†
- [2] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†
- [3] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [4] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [5] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [6] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [7] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [8] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [9] Contents and Highlights in Chemical Science
- [10] A floating top-electrode electrowetting-on-dielectric system†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 17049-50-2
-
CAS no.: 113305-56-9
-
CAS no.: 170230-88-3
-
CAS no.: 1493-23-8









